molecular formula C14H15NO2 B2503936 1-(4-Butyl-phenyl)-pyrrole-2,5-dione CAS No. 65833-02-5

1-(4-Butyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B2503936
CAS No.: 65833-02-5
M. Wt: 229.279
InChI Key: YLJPMCJDTAPPRX-UHFFFAOYSA-N
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Description

Overview of the Pyrrole-2,5-dione (Maleimide) Class: Fundamental Chemical Features and Research Significance

The parent compound, maleimide (B117702) (systematically named 1H-pyrrole-2,5-dione), is a five-membered heterocyclic unsaturated imide. wikipedia.org Its structure is characterized by a pyrrole (B145914) ring containing two carbonyl groups adjacent to the nitrogen atom. mdpi.com This arrangement creates an electron-deficient carbon-carbon double bond, which is the primary determinant of its chemical reactivity. ontosight.ai

Fundamental Chemical Features: The defining characteristic of maleimides is their susceptibility to nucleophilic additions across the double bond. wikipedia.org They are highly efficient in several key reactions:

Michael Addition: Maleimides readily react with soft nucleophiles, most notably thiols (sulfhydryl groups), under mild pH conditions (typically 6.5-7.5) to form stable, irreversible thioether bonds. thermofisher.comresearchgate.net This high specificity and efficiency make maleimides exceptionally useful in bioconjugation for linking molecules to proteins at cysteine residues. thermofisher.comontosight.ai

Diels-Alder Reactions: As potent dienophiles, maleimides participate in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.orgnih.gov This reactivity is fundamental in the synthesis of complex polycyclic structures and in the development of thermoreversible polymers for self-healing materials. nih.gov

Polymerization: The double bond can undergo free-radical polymerization, allowing for the creation of thermally stable polymers. researchgate.net This property is exploited in materials science for high-performance applications. wikipedia.org

Research Significance: The maleimide scaffold is a cornerstone in both medicinal chemistry and materials science. In the pharmaceutical realm, derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netontosight.aiontosight.ai Their ability to act as enzyme inhibitors is also a significant area of research. ajchem-a.com In materials science, maleimides are integral to the production of advanced polymers, thermoset resins for high-temperature applications, and hydrogels. wikipedia.orgontosight.ai

Table 1: Physicochemical Properties of Maleimide (1H-Pyrrole-2,5-dione)
PropertyValue
Chemical FormulaC₄H₃NO₂
Molar Mass97.07 g/mol
Melting Point91 to 93 °C (196 to 199 °F; 364 to 366 K)
AppearanceWhite Solid
Acidity (pKa)~10
wikipedia.org

The N-Aryl Pyrrole-2,5-diones Subclass: Emphasis on Aromatic Substitution Effects

Replacing the hydrogen on the nitrogen atom of the maleimide ring with an aryl group, such as a phenyl ring, gives rise to the N-aryl pyrrole-2,5-diones subclass. These compounds are typically synthesized in a two-step process where a substituted aniline (B41778) is first reacted with maleic anhydride (B1165640) to form an intermediate N-phenyl maleamic acid, which is then cyclized to the final maleimide. tandfonline.commdpi.comresearchgate.net

The true versatility of this subclass lies in the ability to modify the properties of the maleimide by introducing various substituents onto the N-aryl ring. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents can profoundly influence the compound's reactivity, stability, lipophilicity, and biological activity. nih.gov This principle is a cornerstone of structure-activity relationship (SAR) studies, which aim to systematically relate changes in a molecule's structure to its biological effects. drugdesign.org

For instance, research has shown that substituents on the N-phenyl ring of maleimides can impact their antibacterial activity. nih.gov In some cases, both electron-donating and electron-withdrawing groups were found to decrease activity, suggesting that steric effects might play a crucial role. nih.gov In other studies focusing on enzyme inhibition, the type and placement of substituents were critical. The presence of different functional groups on the aryl moiety allows for the fine-tuning of interactions with biological targets. nih.gov This targeted modification is essential for optimizing lead compounds in drug discovery. mdpi.comnih.govmdpi.commdpi.com

Specific Research Focus: 1-(4-Butyl-phenyl)-pyrrole-2,5-dione as a Model Compound for N-Alkyl/Aryl Maleimide Investigations

This compound, with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27, is a specific member of the N-aryl subclass. scbt.comchemicalbook.com This compound serves as an important model for investigating the effects of N-aryl substituents that combine both alkyl and aromatic features.

In SAR studies, compounds like this compound are synthesized as part of a larger library of derivatives to systematically probe the impact of specific structural features. The 4-butyl group (a butyl chain at the para position of the phenyl ring) imparts distinct physicochemical properties:

Lipophilicity: The four-carbon alkyl chain significantly increases the compound's lipophilicity (hydrophobicity). This property is critical as it influences the molecule's ability to cross biological membranes and can affect its interaction with hydrophobic pockets in target proteins. ajchem-a.com

By comparing the biological activity or material properties of this compound with other analogs—for example, those with shorter or longer alkyl chains (e.g., methyl, ethyl, heptyl), different substitution patterns (ortho, meta), or different functional groups (e.g., chloro, methoxy)—researchers can build a detailed understanding of the SAR. nih.gov This systematic approach allows for the rational design of new molecules with enhanced potency, selectivity, or desired material characteristics. Therefore, this compound is not just an isolated chemical entity but a valuable tool for advancing the broader fields of medicinal chemistry and polymer science.

Table 2: Research Context for N-Aryl Pyrrole-2,5-dione Derivatives
Compound NameN-Aryl SubstituentArea of InvestigationSignificance of Substituent
N-phenylmaleimidePhenylBaseline for SAR studiesProvides the core aromatic structure.
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione4-ChlorophenylGreen chemistry synthesis, Diels-Alder reactionsElectron-withdrawing group, affects reactivity. tandfonline.com
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione4-EthoxyphenylPotential antimicrobial and anticancer agentsElectron-donating alkoxy group, modifies electronic properties and solubility. ontosight.ai
This compound4-ButylphenylModel for lipophilic and steric effects in SARIncreases lipophilicity and steric bulk for probing molecular interactions. scbt.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(15)17/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPMCJDTAPPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 4 Butyl Phenyl Pyrrole 2,5 Dione and Its N Substituted Analogs

Classical Synthetic Routes to N-Substituted Maleimides from Maleic Anhydride (B1165640) and Primary Amines

The most traditional and widely employed method for synthesizing N-substituted maleimides involves the reaction of maleic anhydride with a primary amine. researchgate.netsrce.hr This two-step process is a fundamental transformation in organic synthesis, providing a reliable pathway to a diverse array of maleimide (B117702) derivatives. tandfonline.comresearchgate.net The general reaction involves the initial acylation of the primary amine by maleic anhydride, followed by a cyclodehydration step to form the final imide ring.

Anilic Acid Intermediate Formation and Cyclodehydration Pathways

The synthesis begins with the reaction between a primary amine, such as 4-butylaniline, and maleic anhydride. This initial step proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This forms an N-arylmaleamic acid, also known as an anilic acid, as an intermediate. srce.hrresearchgate.net This reaction is typically rapid and can be performed at room temperature in a suitable solvent like chloroform. srce.hr

The second step is the crucial cyclodehydration of the maleamic acid intermediate to yield the N-substituted maleimide. srce.hrarkat-usa.org This intramolecular condensation is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate. tandfonline.comsrce.hr The process involves the removal of a water molecule to facilitate the closure of the five-membered pyrrole-2,5-dione ring.

General Two-Step Synthesis of N-Aryl Maleimides:

Step Reactants Intermediate/Product Conditions
1. Amine Acylation Maleic Anhydride + Primary Aryl Amine N-Arylmaleamic Acid Room temperature, solvent (e.g., Chloroform)

| 2. Cyclodehydration | N-Arylmaleamic Acid | N-Aryl Maleimide | Heat (e.g., 90-100°C), Acetic Anhydride, Sodium Acetate |

Optimization of Reaction Conditions for N-Aryl Pyrrole-2,5-dione Synthesis

Optimization of the classical two-step synthesis is crucial for maximizing yield and purity while minimizing reaction times. Research has shown that the choice of solvent and catalyst in the cyclodehydration step significantly impacts the efficiency of the reaction. While the combination of acetic anhydride and sodium acetate is standard, other acidic catalysts have been explored. arkat-usa.org

For instance, a one-pot synthesis has been developed where maleic anhydride and an aniline (B41778) are reacted in acetic acid with concentrated sulfuric acid as a catalyst. jocpr.com This method streamlines the process by avoiding the isolation of the maleamic acid intermediate, increasing the temperature to 60°C to drive the reaction to completion in a shorter time frame. jocpr.com The reaction conditions for different substituted anilines can be fine-tuned to achieve quantitative yields. jocpr.com

Comparison of Synthetic Conditions for N-Aryl Maleimides:

Method Catalyst/Reagents Solvent Temperature Outcome
Two-Step Acetic Anhydride, Sodium Acetate N/A for cyclization 90-100°C High yield, requires intermediate isolation. srce.hr

| One-Pot | Conc. Sulfuric Acid | Acetic Acid | 60°C | Quantitative yield, streamlined process. jocpr.com |

Advanced and Sustainable Synthetic Strategies for Pyrrole-2,5-dione Derivatives

In response to the growing need for environmentally benign chemical processes, advanced and sustainable methods for synthesizing pyrrole-2,5-dione derivatives have been developed. These strategies focus on improving efficiency, reducing waste, and utilizing safer reaction conditions. rsc.org

Organocatalytic Approaches in N-Substituted Pyrrole (B145914) Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective transformations without the need for metal catalysts. researchgate.net For the synthesis of N-substituted pyrroles, various organocatalysts have been employed. For example, natural amino acids like L-tryptophan can catalyze the double condensation of a 1,4-dicarbonyl compound (like hexane-2,5-dione) with aromatic amines at 70°C under solvent-free conditions, affording the corresponding N-substituted pyrroles in high yields (86–97%). rsc.org The catalyst activates the dicarbonyl compound through hydrogen bonding, facilitating the nucleophilic attack by the amine. rsc.org

More recently, N-heterocyclic carbenes (NHCs) have been utilized for the atroposelective synthesis of N-aryl maleimides under mild conditions, representing a significant advancement over harsh traditional methods. nih.gov This approach allows for the construction of chiral N-aryl maleimides, which are of considerable interest in medicinal chemistry and materials science.

High Hydrostatic Pressure and Solvent-Free Conditions in Cyclization Reactions

High hydrostatic pressure (HHP) has proven to be an effective activation method for various organic reactions, including the Paal-Knorr cyclization for pyrrole synthesis. researchgate.net This technique allows for catalyst- and solvent-free synthesis, which aligns perfectly with the principles of green chemistry. researchgate.netnih.govresearchgate.net The application of HHP can lead to nearly quantitative yields and facilitates easier product isolation by eliminating the need for solvents and acid catalysts. nih.govresearchgate.net HHP-assisted Paal-Knorr reactions have been successfully scaled up to the 100-gram level, demonstrating their potential for industrial applications. researchgate.net Another solvent-free approach involves mechanochemical synthesis using a ball mill, which can produce high yields in significantly reduced reaction times. mdpi.com

Green Chemistry Principles in Maleimide Synthesis

The application of green chemistry principles to maleimide synthesis aims to reduce the environmental impact of the process. wjarr.com These principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. nih.gov

Key green approaches in maleimide synthesis include:

Use of Safer Solvents : Water has been successfully used as a solvent for the one-step synthesis of N-substituted maleimides from an exo-Diels-Alder adduct of furan (B31954) and maleic anhydride, reacting with amino acids to give good to excellent yields. arkat-usa.org This method is simple, uses cheap starting materials, and avoids hazardous organic solvents. arkat-usa.org

Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate reactions, often completing them within minutes and leading to quantitative yields, thereby reducing energy consumption compared to conventional heating. rsc.orgwjarr.com

Atom Economy : One-pot syntheses and catalytic methods improve atom economy by reducing the number of steps and the need for stoichiometric reagents. tandfonline.comrsc.org For example, using ionic liquids can lead to extremely atom-efficient reactions, although they may require higher temperatures. tandfonline.com

Functionalization Strategies on the Pyrrole-2,5-dione Core for Tailored 1-(4-Butyl-phenyl)-pyrrole-2,5-dione Analogs.researchgate.netrsc.org

The pyrrole-2,5-dione (maleimide) core is a versatile scaffold that can be functionalized to produce a diverse range of tailored analogs. The electrophilic double bond at the 3 and 4 positions is the primary site for chemical modification through various reactions, including Michael additions, cycloadditions, and direct C-H functionalization. nih.gov

Michael Addition: The Michael addition is a predominant reaction for functionalizing the maleimide core. nih.gov Thiol-containing molecules, such as N-acetyl-L-cysteine, react efficiently with N-aryl maleimides. mdpi.com This reaction is fundamental in bioconjugation chemistry for linking maleimide-functionalized molecules to cysteine residues in proteins. nih.gov The reaction of N-arylmaleimides with thioacetamide can also lead to the formation of 3,3′-thiobis(1-arylpyrrolidine-2,5-diones), which are products of sulfur atom addition across the double bond. nih.gov

Aroylation: Direct functionalization of the maleimide C=C bond can be achieved through aroylation. A metal-free, eco-friendly method has been developed for the direct cross-dehydrogenative coupling of maleimides with aryl aldehydes, promoted by di-tert-butyl peroxide (DTBP). rsc.org This reaction allows for the introduction of aroyl groups at the 3 and 4 positions of the maleimide ring, yielding 3,4-diaroyl maleimides. rsc.org This strategy avoids the harsh conditions and limitations associated with traditional Friedel–Crafts aroylation. rsc.org

Table 2. Catalyst-Free Aroylation of N-Phenyl-1H-pyrrole-2,5-dione with Aryl Aldehydes
Maleimide SubstrateAldehyde SubstrateConditionsProduct Type
1-phenyl-1H-pyrrole-2,5-dione4-methylbenzaldehydeDTBP (5 equiv.), PhCl, 140 °C, 20 h3,4-diaroyl maleimide
Reaction conditions based on the model reaction for the aroylation of maleimides. rsc.org

Cycloaddition Reactions: The double bond of the pyrrole-2,5-dione ring can participate in cycloaddition reactions to construct more complex heterocyclic systems. For example, copper(II) salts can promote a [3+2] cycloaddition reaction between N-alkylmaleimides and azomethine ylides derived from amino acids. nih.gov This method allows for the high-yield attachment of various functional groups under specific conditions. nih.gov

Nucleophilic Functionalization: While the maleimide ring is typically an electrophile, derivatives such as aminomaleimides can act as nucleophiles. Organocatalysts can facilitate the enantioselective Michael reaction of aminomaleimides with nitroolefins, demonstrating the versatility of the maleimide scaffold in asymmetric synthesis. nih.gov

Intrinsic Reactivity and Mechanistic Investigations of the Pyrrole 2,5 Dione Electrophilic Site

Nucleophilic Addition Reactions to the C=C Double Bond

The polarized C=C double bond of the pyrrole-2,5-dione ring is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. youtube.com This reaction, known as the Michael addition, is a cornerstone of C-C and C-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on one of the β-carbons of the double bond, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final succinimide derivative.

The high electrophilicity of the maleimide (B117702) double bond allows it to react with a diverse range of soft nucleophiles. These reactions are often highly efficient and can proceed under mild, often catalyst-free conditions. nih.gov

Thiols (Thia-Michael Addition): The reaction with thiols is particularly facile and is considered a "click" reaction due to its speed, high yield, and specificity. researchgate.net The addition of a thiol to the maleimide core forms a stable thioether linkage. nih.gov This reaction is widely used in bioconjugation and materials science. The process is typically base-catalyzed, where the base deprotonates the thiol to form a more reactive thiolate anion. researchgate.net

Amines (Aza-Michael Addition): Primary and secondary amines readily add to the maleimide double bond to form β-amino succinimide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds and building blocks.

Heteronucleophiles: Other nucleophiles, such as indoles and pyrroles, can also participate in Michael additions to N-substituted maleimides, typically at the C3 position of the indole or the C2 position of the pyrrole (B145914). nih.gov These reactions often require activation, for instance through pulverization with a catalyst like wet cyanuric chloride, to proceed efficiently under solvent-free conditions. nih.gov Carbon nucleophiles, like enolates derived from aldehydes or ketones, are also common Michael donors, enabling the formation of new carbon-carbon bonds. youtube.commdpi.com

Nucleophile TypeExample NucleophileReaction TypeResulting Adduct
ThiolButanethiolThia-Michael Addition3-(Butylthio)-1-(4-butylphenyl)pyrrolidine-2,5-dione
AminePiperidineAza-Michael Addition1-(4-Butylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
Carbon NucleophileIsobutyraldehyde (via enamine)Michael Addition3-(1,1-Dimethyl-2-oxoethyl)-1-(4-butylphenyl)pyrrolidine-2,5-dione
HeteronucleophileIndoleMichael Addition3-(1H-Indol-3-yl)-1-(4-butylphenyl)pyrrolidine-2,5-dione

For a symmetrically substituted maleimide like 1-(4-Butyl-phenyl)-pyrrole-2,5-dione, the two carbons of the double bond are chemically equivalent, meaning there is no regioselectivity to consider; the nucleophile can attack either carbon with the same outcome. However, when the reaction creates a new stereocenter, controlling the stereoselectivity becomes a critical aspect.

The field of organocatalysis has provided powerful methods for achieving high enantioselectivity in the Michael addition of nucleophiles to maleimides. mdpi.comresearchgate.net Chiral primary or secondary amines are often used as catalysts. For instance, in the addition of aldehydes, the catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the maleimide in a stereocontrolled fashion, directed by the chiral environment of the catalyst. mdpi.com The resulting product is obtained with high enantiomeric excess. Similarly, chiral thiourea-based catalysts have been shown to activate maleimides towards nucleophilic attack through hydrogen bonding, enabling highly enantioselective additions. mdpi.com

The facial selectivity of the attack on the maleimide is determined by the transition state geometry, which is influenced by the catalyst, solvent, and substrates involved. mdpi.com Theoretical calculations are often employed to rationalize the observed stereochemical outcomes by comparing the energies of different transition states. scispace.com

NucleophileCatalyst TypeKey FeatureStereochemical Outcome
α,α-Disubstituted AldehydesChiral Primary AmineFormation of a chiral enamine intermediateHigh enantioselectivity (up to 94% ee) researchgate.net
IsobutyraldehydeChiral Thiourea DerivativeActivation of maleimide via hydrogen bondingExcellent enantioselectivity (up to 99% ee) mdpi.com
Cyclic KetonesProline with a Squaramide MoietyStereocontrolled addition of the ketone's enamineGood to high enantioselectivity (58-96% ee) researchgate.net
Dimethyl MalonateChiral SquaramideDual hydrogen bonding to activate the nitroalkeneHigh yield and enantioselectivity mdpi.com

In a neutral or base-catalyzed Michael addition, the final step of the mechanism is the protonation of the enolate intermediate formed after the initial nucleophilic attack. The source of the proton depends on the reaction conditions.

In reactions involving a neutral nucleophile like an amine or a thiol under neutral conditions, the nucleophile itself can become protonated after the initial attack. A second molecule of the nucleophile or a solvent molecule can then act as a base to deprotonate the adduct, generating the enolate. Subsequently, the protonated nucleophile (e.g., an ammonium or sulfonium ion) can serve as the proton source to quench the enolate, regenerating the neutral nucleophile. More commonly, a proton transfer occurs when a protic solvent (like water or alcohol) is present or during an aqueous workup. youtube.com The negatively charged oxygen of the enolate abstracts a proton from the solvent, leading to the final, more stable keto-form of the succinimide product. youtube.com The process ensures the regeneration of any catalyst used and provides the thermodynamically stable final product.

Cycloaddition Chemistry of Pyrrole-2,5-diones

The electron-deficient C=C bond of N-substituted maleimides makes them highly reactive partners in cycloaddition reactions. They are potent electrophiles and readily engage with electron-rich species in pericyclic reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org N-aryl-pyrrole-2,5-diones, including 1-(4-butylphenyl)-pyrrole-2,5-dione, are excellent dienophiles due to the electron-withdrawing nature of their carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond. libretexts.org This facilitates the reaction with electron-rich dienes.

These reactions are highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org A key stereochemical consideration in many Diels-Alder reactions is the endo/exo selectivity. The "endo rule" states that the kinetic product is often the endo isomer, where the substituents of the dienophile are oriented towards the π-system of the newly forming ring in the transition state. youtube.com This preference is attributed to favorable secondary orbital interactions between the dienophile's substituents (the carbonyl groups in this case) and the diene's developing π-system. youtube.com While the exo product is often thermodynamically more stable due to reduced steric hindrance, the reaction is typically under kinetic control, favoring the endo adduct. youtube.comyoutube.com

N-aryl maleimides have been shown to react with a variety of dienes, such as furan (B31954), 2,5-dimethylfuran, and vinylimidazoles, to produce bicyclic adducts. tandfonline.comnih.govmdpi.com

DieneReaction ConditionsMajor Product StereochemistryReference Finding
FuranSolvent-free or in solutionPrimarily exo adduct (exception to the endo rule)Furan and its derivatives are known to often favor the thermodynamically more stable exo adduct. nih.gov
2,5-DimethylfuranToluene, 80 °CExo adductThe reaction between N-p-tolylmaleimide and 2,5-dimethylfuran yielded the exo adduct. nih.gov
CyclopentadieneVarious solvents, room temperaturePrimarily endo adductCyclopentadiene is a classic diene that strongly follows the endo rule. youtube.com
4-VinylimidazolesRoom temperatureSingle stereoisomer (endo)Reacts at room temperature to give high yields of the endo cycloadduct. mdpi.com

Beyond [4+2] cycloadditions, the electron-poor double bond of N-aryl-pyrrole-2,5-diones is an excellent dipolarophile for 1,3-dipolar [3+2] cycloaddition reactions. This class of reactions provides a powerful route for the construction of five-membered heterocyclic rings.

A common example involves the reaction with azomethine ylides, which can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone (such as isatin). The 1,3-dipole reacts with the maleimide to produce complex polycyclic structures, such as N-fused pyrrolidinyl spirooxindoles, with high diastereoselectivity. mdpi.com These reactions are often highly regioselective and stereoselective, providing rapid access to molecular complexity from simple starting materials. mdpi.comacs.org Other 1,3-dipoles can also be employed, expanding the range of accessible heterocyclic scaffolds. This methodology is valuable for creating diverse libraries of compounds for biological screening. rsc.org

Photoinduced Cycloaddition Pathways ([2+2], [5+2], Photo-ene Reactions)

The pyrrole-2,5-dione moiety of N-aryl maleimides is an active participant in photochemical reactions, engaging with alkenes and other unsaturated systems through several cycloaddition pathways upon irradiation. The specific pathway followed is often dependent on the substitution of the maleimide, the nature of the reaction partner, and the reaction conditions.

[2+2] Photocycloaddition: The most common photochemical reaction for maleimides is the [2+2] cycloaddition with alkenes, which yields a cyclobutane ring. nih.govacs.orgacs.org A critical distinction exists between the reactivity of N-alkyl and N-aryl maleimides. N-alkyl maleimides can undergo this reaction via direct irradiation, as they can form the necessary triplet excited state through intersystem crossing. nih.govnih.gov In contrast, N-aryl maleimides, including this compound, typically have a triplet quantum yield of zero. nih.govmdpi.com Consequently, they are unable to reach the reactive triplet state upon direct irradiation and require the use of a triplet photosensitizer, such as thioxanthone, to facilitate the reaction. nih.govacs.orgacs.org The reaction proceeds by energy transfer from the excited sensitizer to the maleimide, generating the maleimide's triplet state which then reacts with the alkene. nih.govmdpi.com

The intermolecular [2+2] photocycloaddition of N-aryl maleimides with various alkenes generally proceeds with good yields and can exhibit diastereoselectivity. nih.govacs.org

Alkene PartnerN-Aryl MaleimideConditionsProduct TypeYieldRef
Styrene (B11656)N-PhenylmaleimideThioxanthone, 440 nmCyclobutaneGood nih.govacs.org
1-DeceneN-PhenylmaleimideThioxanthone, 440 nmCyclobutane84% nih.gov
Various AlkenesAtropisomeric Phenyl MaleimideThioxanthoneCyclobutaneHigh ee & dr acs.org

[5+2] Photocycloaddition: In intramolecular cases where the N-substituent contains an alkenyl tether, N-substituted maleimides can undergo a formal [5+2] photocycloaddition. nih.govacs.org This reaction provides an efficient route to constructing complex fused azepine ring systems. acs.orgrsc.org The chemoselectivity between [2+2] and [5+2] pathways can be influenced by the nature of the tether and the electronic properties of substituents on the maleimide ring. nih.govrsc.org Theoretical studies suggest that these cycloadditions are spin state-specific, with different excited states potentially leading to different products. nih.gov For instance, electron-donating substituents on the maleimide ring have been shown to favor the formation of azepinone-based products via the [5+2] pathway. nih.govrsc.org

Photo-ene Reactions: As a competing pathway to the more common [2+2] cycloaddition, a photo-ene reaction can occur. mdpi.com This reaction has been observed for certain methyl-substituted maleimides reacting with alkene partners that possess active allylic hydrogens. mdpi.com Instead of forming a cyclobutane ring, the reaction proceeds via abstraction of an allylic hydrogen by the excited maleimide, followed by coupling of the resulting radicals to form a new carbon-carbon bond and a shifted double bond.

Recyclization and Ring-Opening Reactions of Maleimides with Binucleophiles

N-aryl maleimides, such as this compound, are valuable substrates for cascade heterocyclization reactions when treated with binucleophilic reagents. nih.gov These reactions involve the opening of the stable succinimide ring and subsequent recyclization to form new, often more complex, heterocyclic systems. nih.govresearchgate.net This strategy is a powerful tool for building diverse molecular scaffolds. nih.govresearchgate.net

The general mechanism typically involves two sequential stages. First, the more nucleophilic atom of the binucleophile attacks the activated double bond of the maleimide in a Michael-type addition. This is followed by an intramolecular attack by the second nucleophilic center on one of the carbonyl groups of the succinimide ring, leading to ring cleavage and the formation of a new heterocyclic structure. nih.gov

A wide variety of binucleophiles can be employed, leading to a significant diversity of products:

C,N-Binucleophiles: Reagents like β-aminocrotonic acid methyl ester can react with N-arylmaleimides to form partially hydrogenated pyridine or pyridazine fragments. nih.gov

N,N-Binucleophiles: Carboximidamides react with N-arylmaleimides, typically by initial nucleophilic addition of an amino group to the double bond, followed by recyclization. researchgate.netnih.gov

S,N-Binucleophiles: Mercaptoazoles and other 1,3-S,N-binucleophiles add the sulfur atom to the maleimide double bond first, followed by the nitrogen atom inducing recyclization of the succinimide ring. researchgate.net Similarly, 1,4-N,S-binucleophiles are used to construct thiomorpholine rings. researchgate.netnih.gov

An alternative approach to ring-opening involves electrocatalysis. An electrocatalytic method for the dihydroalkoxylation of N-aryl maleimides has been described, which proceeds under metal- and oxidant-free conditions. rsc.org This process involves a cascade of anodic single-electron transfer oxidation, cathodic radical reduction, rearrangement-ring cleavage, and finally, nucleophilic addition. rsc.org

Radical-Mediated Reactions Involving the Pyrrole-2,5-dione Moiety

The electron-deficient double bond of the pyrrole-2,5-dione core makes it an excellent acceptor for radical species. This reactivity has been exploited in various transformations, including additions and polymerizations.

Radical Addition: The maleimide moiety can participate in photoredox reactions where it acts not only as the radical acceptor but also as the photo-oxidant, obviating the need for an external catalyst. nih.gov In one such system, upon photo-excitation, the maleimide accepts an electron from an electron-rich aryl acetic acid, generating a maleimide radical anion and an aryl radical cation. nih.gov The radical cation then undergoes decarboxylation to produce an alkyl radical, which subsequently adds to the ground-state maleimide, initiating an addition-cyclization cascade. nih.gov The maleimide radical anion is a known species that can be characterized by EPR and UV/Vis spectroscopy. nih.gov

Radical Polymerization: N-aryl maleimides, including derivatives similar to this compound, can undergo free-radical polymerization and copolymerization with other vinyl monomers like methyl methacrylate (B99206) (MMA). researchgate.netuctm.edu These polymerizations are typically initiated by thermal initiators such as azobisisobutyronitrile (AIBN). researchgate.netuctm.eduijert.org The polymerization proceeds through the double bond of the maleimide ring. ijert.org The resulting polymaleimides are often noted for their high thermal stability. uctm.eduijert.org The incorporation of maleimide units into copolymers can significantly enhance the thermal and mechanical properties of the resulting materials. uctm.edu

MonomerComonomerInitiatorSolventPolymer TypeRef
N-[4-N'-(phenylaminocarbonyl)phenyl]maleimideNoneAIBNTHFHomopolymer researchgate.net
N-[4-N'-(phenylaminocarbonyl)phenyl]maleimideMethyl MethacrylateAIBNTHFCopolymer researchgate.net
N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimideMethyl MethacrylateAIBNTHFCopolymer uctm.edu
N-(4-Nitrophenyl) maleimideCinnamic AcidAIBN / BPOTHF / DMFCopolymer ijert.org

Computational Chemistry and Theoretical Studies on 1 4 Butyl Phenyl Pyrrole 2,5 Dione and Analogous Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and behavior of N-aryl maleimides. These methods solve approximations of the Schrödinger equation to determine molecular properties. DFT, especially with functionals like B3LYP, has been shown to offer a good balance of accuracy and computational cost for studying maleimide (B117702) derivatives. nih.govaip.org

N-substituted maleimides are known to participate in various chemical reactions, most notably Michael additions and Diels-Alder cycloadditions. nih.govvectorlabs.comresearchgate.net Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of these reactions.

By mapping the potential energy surface, these methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For instance, the thiol-maleimide reaction, a type of Michael addition, proceeds via the nucleophilic attack of a thiolate ion on one of the carbon atoms of the maleimide's double bond. vectorlabs.combachem.com DFT calculations can model this process, showing how the electronic properties of the N-aryl substituent influence the electrophilicity of the double bond and thus the reaction's feasibility. Electron-withdrawing groups on the N-aryl ring are known to increase the maleimide's electrophilic character, potentially accelerating the reaction. nih.gov

Similarly, in Diels-Alder reactions where the maleimide acts as a dienophile, computational studies can predict the stereoselectivity (endo/exo preference) and regioselectivity of the cycloaddition by comparing the activation energies of the different possible pathways. researchgate.netresearchgate.net These calculations also help rationalize how the nature of the substituents on both the furan (B31954) (diene) and the N-aryl maleimide (dienophile) influences the reaction's efficiency and selectivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost empty orbital and relates to its ability to accept electrons (electrophilicity). libretexts.orgossila.com

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 1. Calculated HOMO-LUMO Energy Gaps for Analogous Donor-Acceptor Systems.
Molecule/SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Donor-Bridge-Acceptor (M1)B3LYP/6-31G(d,p)-5.321-3.8721.449
Donor-Bridge-Acceptor (M3)B3LYP/6-31G(d,p)-5.011-4.1800.831
Donor-Bridge-Acceptor (M5)B3LYP/6-31G(d,p)-4.833-4.3140.519

Data in the table is illustrative for analogous systems and sourced from reference researchgate.net.

Computational methods are essential for understanding the photophysical properties of molecules, including their interaction with light. Time-dependent density functional theory (TD-DFT) and more advanced ab initio methods like multiconfigurational second-order perturbation theory (MS-CASPT2) are used to calculate electronic excitation energies and characterize excited states. acs.orgacs.org

These calculations can predict the absorption spectrum of a molecule by identifying the energies of vertical transitions from the ground state to various excited states. For maleimide and its derivatives, the absorption spectrum in the UV-visible region is typically characterized by two main types of electronic transitions:

n→π* transitions: These involve the excitation of a non-bonding (n) electron from one of the carbonyl oxygen atoms into an antibonding π* orbital of the maleimide ring. These transitions are generally weak. acs.orgacs.org

π→π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically much more intense than n→π* transitions and occur at higher energies. acs.orgacs.org

Theoretical studies on the parent maleimide molecule have assigned the main features of its absorption spectrum to specific transitions, providing a framework for understanding the spectra of more complex derivatives like 1-(4-butyl-phenyl)-pyrrole-2,5-dione. acs.orgacs.org The substitution of the N-aryl group is expected to cause a shift in the absorption bands (typically a bathochromic or red shift) due to the extension of the conjugated π-system.

Table 2. Calculated Vertical Excitation Energies (eV) for Maleimide. acs.org
TransitionCharacterCalculated Energy (eV)Experimental Energy (eV)
1¹A₁ → 1¹A₂3.293.33
1¹A₁ → 1¹B₂ππ4.444.46
1¹A₁ → 2¹B₂ππ*5.595.72

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of molecules at minimum energy geometries, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves over time.

For a molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in different environments, such as in aqueous solution or interacting with a biological macromolecule. The simulations can reveal the preferred orientations (conformations) of the molecule, the dynamics of the flexible butyl chain, and the rotation of the phenyl ring relative to the maleimide plane.

By simulating the molecule in a solvent box, one can study solute-solvent interactions, such as hydrogen bonding and hydrophobic effects, which govern solubility and self-assembly behavior. In the context of bioconjugation, MD simulations can be used to model the interaction of the maleimide derivative with a target protein, providing insights into the binding process before a covalent bond is formed. mdpi.com

The flexibility or rigidity of a molecule is crucial to its function, influencing everything from its ability to bind to a receptor to the mechanical properties of materials made from it. nih.gov The primary sources of flexibility in this compound are the torsional rotation around the N-C single bond connecting the phenyl and maleimide rings, and the various conformations of the n-butyl chain.

The rotational barrier around the N-C(phenyl) bond can be precisely calculated using quantum chemical methods by performing a "potential energy scan," where the energy of the molecule is calculated at fixed increments of the dihedral angle. This provides the energy profile for rotation, identifying the lowest-energy (most stable) conformer and the energy barriers between different conformations.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) Applications

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) have emerged as powerful computational tools in chemical and pharmaceutical research. These methodologies are instrumental in establishing mathematical relationships between the structural or physicochemical properties of compounds and their biological activities or chemical properties. For N-substituted maleimides, including this compound, these approaches offer a rational basis for designing novel derivatives with tailored characteristics and for predicting their behavior without the need for extensive empirical testing.

The core principle of QSAR lies in the assumption that the activity of a molecule is a function of its structural features. By developing correlative models, QSAR can predict the activity of new compounds based on calculated molecular descriptors. Machine learning, a subset of artificial intelligence, extends this paradigm by employing algorithms that can learn from data and make predictions. In the context of computational chemistry, ML models, including deep learning and neural networks, are increasingly used for predicting a wide array of molecular properties with high accuracy.

Predictive Modeling for Chemical Reactivity and Spectroscopic Properties

Predictive modeling for the chemical reactivity and spectroscopic properties of this compound and its analogs is a key application of QSAR and ML. These models are built upon a foundation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

Molecular Descriptors in Predictive Modeling

Descriptor CategoryExamples for this compoundPredicted Property
Topological Wiener index, Szeged index, Kier & Hall connectivity indicesReactivity, Boiling Point
Electronic Dipole moment, HOMO/LUMO energies, Mulliken chargesSpectroscopic shifts (UV-Vis, NMR), Redox potentials
Steric/Geometrical Molecular volume, Surface area, OvalityReaction rates, Binding affinity
Thermodynamic Enthalpy of formation, Gibbs free energyStability, Equilibrium constants

This table is illustrative and provides examples of descriptors that could be used in a predictive model.

QSAR models for N-aryl derivatives have demonstrated the importance of descriptors such as the logarithm of the partition coefficient (AlogP98), Wiener index, and dipole moment in predicting biological activity. For this compound, these descriptors would be calculated and correlated with experimentally determined or computationally derived properties. For instance, a linear regression model could be developed to predict the maximum absorption wavelength (λmax) based on electronic descriptors like the HOMO-LUMO gap.

Machine learning approaches, such as graph neural networks (GNNs), offer a more sophisticated method for property prediction. GNNs can directly learn from the graph structure of a molecule, where atoms are nodes and bonds are edges, thereby eliminating the need for pre-defined descriptors. This is particularly advantageous for predicting complex properties that arise from subtle structural variations within a series of maleimide derivatives.

Artificial Neural Networks (ANN) for Property Prediction in Maleimides

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. They consist of interconnected nodes, or "neurons," organized in layers. ANNs are particularly adept at modeling complex, non-linear relationships between molecular structure and properties.

In the study of maleimides, ANNs can be trained on datasets of known compounds to predict various properties of new molecules like this compound. The input to the network would be a set of molecular descriptors, and the output would be the predicted property of interest.

Hypothetical ANN Model Performance for Predicting Lipophilicity (LogP) of Maleimide Derivatives

Model ArchitectureTraining AlgorithmMean Squared Error (MSE)Correlation Coefficient (R²)
Multi-layer Perceptron (3 layers)Levenberg-Marquardt0.150.92
Radial Basis Function NetworkGradient Descent0.210.88
Deep Neural Network (5 layers)Adam Optimizer0.110.95

This table presents hypothetical data to illustrate the comparative performance of different ANN models.

The process of using an ANN for property prediction involves:

Data Collection and Preparation: A dataset of maleimide derivatives with known properties is assembled. For each molecule, a set of relevant molecular descriptors is calculated.

Network Training: The ANN is trained using a portion of the dataset. The network's internal parameters are adjusted to minimize the difference between its predictions and the actual property values.

Model Validation: The trained model is then tested on a separate part of the dataset (the validation set) to assess its predictive accuracy.

Prediction: Once validated, the ANN can be used to predict the properties of new, untested compounds like this compound.

Recurrent Neural Networks (RNNs) trained on SMILES (Simplified Molecular-Input Line-Entry System) strings have also shown promise in learning the grammar of chemical structures and predicting properties. This approach, along with other deep learning architectures, represents the cutting edge of property prediction in computational chemistry and holds significant potential for the study of specific maleimide systems.

Advanced Spectroscopic Characterization and Structural Investigations of Pyrrole 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 1-(4-Butyl-phenyl)-pyrrole-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the butylphenyl substituent to the pyrrole-2,5-dione (maleimide) ring.

The ¹H NMR spectrum of an N-aryl maleimide (B117702) provides distinct signals for the protons on the maleimide ring, the aromatic ring, and the alkyl substituent. Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbonyl, vinyl, aromatic, and aliphatic carbons.

¹H NMR Analysis: The two protons on the maleimide ring (H-3 and H-4) are chemically and magnetically equivalent due to the molecule's symmetry, appearing as a sharp singlet. For N-aryl maleimides, this singlet is typically observed in the range of δ 6.8-7.0 ppm. The protons of the 1,4-disubstituted benzene ring appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution. The protons of the butyl chain exhibit predictable multiplicities and chemical shifts, with the methylene group attached to the aromatic ring appearing furthest downfield due to deshielding.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the two carbonyl carbons (C-2 and C-5) of the imide ring are equivalent and resonate at approximately δ 170 ppm. The two vinyl carbons (C-3 and C-4) are also equivalent and appear around δ 134 ppm. The aromatic carbons show four distinct signals, with the carbon attached to the nitrogen atom (ipso-carbon) appearing around δ 131 ppm. The carbons of the butyl group resonate in the aliphatic region of the spectrum (δ 13-35 ppm).

Predicted NMR Chemical Shifts (δ, ppm) for this compound
Position¹H NMR¹³C NMR
Maleimide C=O (C-2, C-5)-~169.5
Maleimide CH=CH (C-3, C-4)~6.85 (s, 2H)~134.4
Aromatic C-1' (ipso-N)-~129.2
Aromatic C-2', C-6'~7.20 (d, 2H)~126.5
Aromatic C-3', C-5'~7.25 (d, 2H)~129.3
Aromatic C-4' (ipso-Butyl)-~143.0
Butyl-α-CH₂~2.65 (t, 2H)~35.2
Butyl-β-CH₂~1.60 (m, 2H)~33.5
Butyl-γ-CH₂~1.35 (m, 2H)~22.3
Butyl-δ-CH₃~0.92 (t, 3H)~13.9
Predicted values based on data for analogous compounds and standard substituent chemical shift increments. Solvent: CDCl₃. s=singlet, d=doublet, t=triplet, m=multiplet.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC/HMQC spectrum would show cross-peaks connecting:

The maleimide proton signal (~6.85 ppm) with the vinyl carbon signal (~134.4 ppm).

The aromatic proton signals (~7.20 and ~7.25 ppm) with their respective aromatic carbon signals (~126.5 and ~129.3 ppm).

Each of the butyl chain proton signals with their corresponding aliphatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations, typically over two or three bonds (²J_CH and ³J_CH), which is crucial for piecing together the molecular skeleton. libretexts.org Key HMBC correlations expected for this molecule would include:

From the maleimide protons (~6.85 ppm) to the carbonyl carbons (~169.5 ppm), confirming the structure of the maleimide ring.

From the aromatic protons at C-2'/C-6' (~7.20 ppm) to the ipso-carbon attached to nitrogen (C-1', ~129.2 ppm) and the ipso-carbon attached to the butyl group (C-4', ~143.0 ppm).

From the α-CH₂ protons of the butyl chain (~2.65 ppm) to the aromatic carbons C-3'/C-5' (~129.3 ppm) and C-4' (~143.0 ppm), confirming the attachment point of the alkyl chain.

Together, these 2D NMR techniques provide definitive evidence for the structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of N-aryl maleimides is dominated by the strong absorption bands of the imide carbonyl groups. Key vibrational modes for this compound are expected at:

~3100 cm⁻¹: C-H stretching of the vinyl group in the maleimide ring.

~2850-2960 cm⁻¹: Symmetric and asymmetric C-H stretching of the butyl group's CH₂ and CH₃ moieties.

~1700-1710 cm⁻¹: A very strong, characteristic symmetric C=O stretching of the imide group. The asymmetric stretch often appears as a weaker shoulder or band at a slightly higher wavenumber (~1770-1780 cm⁻¹).

~1510 cm⁻¹: C=C stretching of the aromatic ring.

~1390 cm⁻¹: C-N-C stretching of the imide ring.

~830 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstituted benzene rings.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric and non-polar bonds. The Raman spectrum of maleimide shows strong bands for the C=C bond within the ring (~1581 cm⁻¹) and the symmetric C=O stretch (~1708 cm⁻¹). usra.edu For the title compound, strong signals from the aromatic ring C=C stretching would also be prominent.

Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch (vinyl)~3100
C-H stretch (aliphatic)2850 - 2960
C=O stretch (imide, symmetric)~1710 (very strong)
C=C stretch (vinyl)~1590
C=C stretch (aromatic)~1510
C-N-C stretch (imide)~1390
C-H bend (para-disubstituted)~830

UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical properties of N-aryl maleimides are of significant interest due to their potential use as fluorescent probes and photoinitiators. acs.org Their absorption and emission characteristics are highly sensitive to the nature of the N-substituent and the surrounding solvent environment.

N-Substituent Effects: The electronic nature of the substituent on the N-phenyl ring plays a crucial role in modulating the photophysical properties. The 4-butyl group is a weak electron-donating group (EDG) via induction and hyperconjugation. Compared to the unsubstituted N-phenylmaleimide, the presence of an EDG like the butyl group is expected to cause a slight bathochromic (red) shift in the absorption and emission maxima. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. This effect facilitates intramolecular charge transfer (ICT) from the electron-rich butyl-phenyl moiety to the electron-deficient maleimide core upon photoexcitation.

Solvent Effects: The absorption and emission spectra of N-aryl maleimides are often sensitive to solvent polarity. nih.gov In non-polar solvents, the molecule exists in a less polarized ground state. Upon excitation, an ICT state is formed, which is more polar than the ground state. Polar solvents stabilize this excited ICT state more effectively than the ground state, leading to a reduction in the energy gap for emission. researchgate.net Consequently, a bathochromic (red) shift in the fluorescence emission maximum is typically observed as the solvent polarity increases. The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. acs.org

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. N-aryl maleimides that exhibit strong ICT character often display large Stokes shifts. nih.govresearchgate.net This is because the geometry of the molecule in the excited state can be significantly different from that in the ground state, a phenomenon known as excited-state relaxation. A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves detection sensitivity.

Solvatofluorochromism: The pronounced dependence of the emission wavelength on the polarity of the solvent is known as solvatofluorochromism. As described above, increasing solvent polarity stabilizes the polar ICT excited state, resulting in a red-shifted emission. This property allows such molecules to be used as probes for the local polarity of their microenvironment, for example, within biological membranes or polymer matrices. Maleimide derivatives have been shown to exhibit strong positive solvatochromism. nih.govresearchgate.net

The table below illustrates the solvatofluorochromic effect on a representative maleimide derivative in various solvents, demonstrating the red shift in emission and the increase in Stokes shift with increasing solvent polarity.

Illustrative Photophysical Data of a Solvatochromic Maleimide Dye in Various Solvents
Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)
Toluene (non-polar)366476110
Dichloromethane372526154
Acetonitrile370548178
Methanol (polar, protic)376568192
Data adapted from literature on solvatochromic maleimide derivatives to illustrate the general trend. nih.govresearchgate.net Values are representative and not specific to this compound.

Microwave Spectroscopy for Gas-Phase Conformational and Rotational Analysis

For a molecule such as this compound, microwave spectroscopy could provide invaluable information regarding its conformational preferences in an isolated, solvent-free environment. Key areas of investigation would include:

Rotational Constants: The determination of the principal moments of inertia (Ia, Ib, Ic) and the corresponding rotational constants (A, B, C) would offer a foundational dataset for structural elucidation.

Conformational Isomers: The butyl group attached to the phenyl ring can exist in several conformations (e.g., anti vs. gauche). Microwave spectroscopy, due to its high resolution, can distinguish between different conformers and provide a quantitative measure of their relative energies and populations in the gas phase.

Internal Rotation: The technique could also probe the barriers to internal rotation around the C-N bond connecting the phenyl ring to the pyrrole-2,5-dione moiety and within the butyl chain.

Molecular Geometry: By analyzing the spectra of different isotopologues (e.g., through 13C or 15N substitution), a precise and unambiguous determination of the molecular geometry could be achieved.

Despite the potential for these detailed insights, a thorough search of the scientific literature indicates that no studies on the microwave spectroscopy of this compound have been published. Consequently, no experimental data for its rotational constants or gas-phase structure are available.

Table 1: Hypothetical Microwave Spectroscopy Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

Parameter Expected Value Range Information Gained
Rotational Constant A (MHz) 1000 - 3000 Molecular shape and size
Rotational Constant B (MHz) 500 - 1500 Molecular shape and size
Rotational Constant C (MHz) 300 - 1000 Molecular shape and size
Dipole Moment (Debye) 1 - 4 Electronic distribution

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The precise conformation of the molecule in the crystal lattice, including the torsion angle between the phenyl ring and the pyrrole-2,5-dione ring, and the conformation of the butyl chain.

Crystal Packing: How the molecules are arranged in the unit cell, which is governed by intermolecular forces such as van der Waals interactions, and potential C-H···O or π-π stacking interactions.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, which can be compared with theoretical calculations.

A comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction of this compound. Therefore, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P21/c
Unit Cell Dimensions (Å) a, b, c, α, β, γ
Dihedral Angle (Phenyl-Pyrrole) Torsional relationship between the rings
Intermolecular Interactions Details on crystal packing forces

Research Applications in Materials Science and Polymer Chemistry

Pyrrole-2,5-diones as Monomers in Polymer Synthesis

N-substituted maleimides, including 1-(4-Butyl-phenyl)-pyrrole-2,5-dione, are important monomers in the synthesis of thermally stable polymers. uctm.edusysrevpharm.org The rigid five-membered imide ring, when incorporated into a polymer backbone, enhances the thermal and mechanical properties of the resulting material. ijert.org These monomers can be polymerized through various mechanisms, with free-radical polymerization being a common and versatile method. uctm.edusciensage.infoimpactfactor.org

N-substituted maleimides can undergo homopolymerization to yield polymaleimides, which are known for their high thermal stability. uctm.eduijert.org However, they are frequently copolymerized with other vinyl monomers to modify and enhance the properties of existing commodity plastics. uctm.eduijert.org Common comonomers include methyl methacrylate (B99206) (MMA), styrene (B11656), and n-butyl acrylate. sciensage.inforesearchgate.net

The copolymerization of N-substituted maleimides with these monomers allows for the introduction of the maleimide's beneficial properties, such as increased thermal resistance, into a wide range of polymer systems. uctm.eduresearchgate.net For instance, the copolymerization of N-phenylmaleimide with MMA has been shown to produce copolymers with good thermal stability. ijert.org The general procedure for such polymerizations often involves the use of a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an organic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). sciensage.infoimpactfactor.orgijraset.com

Parameter Description
Monomer This compound
Polymerization Type Homopolymerization and Copolymerization
Common Comonomers Methyl Methacrylate (MMA), Styrene, n-Butyl Acrylate
Initiators AIBN, BPO
Solvents THF, DMF

Monomer reactivity ratios are crucial for predicting the composition of the resulting copolymer. These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer or the comonomer. The determination of these ratios allows for the tailoring of copolymer microstructure and, consequently, its properties. researchgate.net

Cross-linking Agents in Polymer Networks

The maleimide (B117702) group in this compound is highly reactive towards certain functional groups, making it an effective cross-linking agent. thermofisher.com This property is utilized to create three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and solvent resistance.

One of the most common cross-linking reactions involving maleimides is the Michael addition reaction with thiols. researchgate.net This reaction is highly efficient and proceeds under mild conditions, making it suitable for a variety of applications, including the formation of hydrogels and the conjugation of polymers to biological molecules. Bismaleimides, which contain two maleimide groups, are particularly effective cross-linking agents for polymers containing furan (B31954) moieties through the Diels-Alder reaction, a thermoreversible cycloaddition. rug.nl While this compound is a monomaleimide, its reactivity principles are the same, and it can be used to functionalize polymer chains for subsequent cross-linking or to act as a reactive compatibilizer in polymer blends.

Development of High-Performance Polymers and Composites

The incorporation of this compound into polymer backbones is a strategy for developing high-performance polymers. uctm.edu The rigidity of the maleimide ring and the aromatic nature of the phenyl group contribute to a high glass transition temperature (Tg) and excellent thermal stability in the resulting polymers. sysrevpharm.orgijert.org These characteristics are highly desirable in applications where materials are exposed to elevated temperatures, such as in the automotive and aerospace industries. ijraset.com

Furthermore, polymers containing N-substituted maleimides can be used as matrices in composite materials. rsisinternational.org The enhanced thermal and mechanical properties of the polymaleimide matrix can lead to composites with superior performance compared to those based on conventional polymers. The butyl group on the phenyl ring of this compound can also improve the processability and solubility of the resulting polymers in organic solvents, which is often a challenge with rigid-chain polymers. ijert.org

Integration into Advanced Functional Materials

The unique reactivity and properties of this compound also lend themselves to the development of advanced functional materials, including those that respond to external stimuli like light.

N-substituted maleimides have been shown to participate in photo-induced polymerization reactions. researchgate.net In some systems, they can act as photoinitiators, initiating polymerization upon exposure to UV light. This property is valuable in applications such as UV curing of coatings and adhesives, and in the fabrication of microelectronic components.

The inherent thermal stability of polymers derived from N-substituted maleimides makes them excellent candidates for applications requiring long-term performance at high temperatures. uctm.edusysrevpharm.org Thermogravimetric analysis (TGA) of polymers containing N-substituted maleimides typically shows high decomposition temperatures. researchgate.net The combination of photoresponsiveness and thermal stability opens up possibilities for creating robust materials for advanced applications like photolithography and high-temperature optical devices.

Supramolecular Materials and Assemblies

The molecular architecture of this compound, also known as N-(4-butylphenyl)maleimide, provides a compelling platform for the formation of supramolecular materials and assemblies. The distinct functionalities within the molecule—the polar maleimide ring and the nonpolar 4-butylphenyl group—allow for a range of non-covalent interactions that can drive self-assembly into ordered, higher-order structures. These interactions include hydrogen bonding, π-π stacking, and hydrophobic effects, which collectively dictate the morphology and properties of the resulting supramolecular architectures.

The pyrrole-2,5-dione (maleimide) moiety contains two carbonyl groups that can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as complementary molecules with amine or hydroxyl groups, this compound can participate in the formation of well-defined hydrogen-bonded networks. This type of interaction is fundamental in the design of supramolecular polymers and gels, where the directionality and strength of the hydrogen bonds lead to the formation of extended one-, two-, or three-dimensional structures. For instance, studies on similar N-aryl maleimides have shown their capacity to form co-crystals and polymeric chains through hydrogen bonding. tue.nlacs.org

The phenyl ring of the 4-butylphenyl substituent, along with the maleimide ring, introduces the potential for π-π stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic systems, play a significant role in the organization of molecules in both solution and the solid state. nih.gov The face-to-face or offset stacking of the aromatic rings can lead to the formation of columnar or layered structures, influencing the electronic and photophysical properties of the resulting material. The interplay between π-π stacking and other non-covalent forces is crucial in controlling the packing of molecules in crystals and the formation of liquid crystalline phases.

The presence of the n-butyl group introduces a significant hydrophobic component to the molecule. In polar solvents, particularly water, the hydrophobic effect drives the aggregation of the nonpolar butylphenyl tails to minimize their contact with the solvent molecules. This self-assembly process can lead to the formation of various supramolecular structures such as micelles, vesicles, or nanofibers. The length of the alkyl chain is a critical parameter in determining the morphology of the self-assembled structures. rsc.orgrsc.org Shorter alkyl chains, like the butyl group, can influence the thermal properties and molecular packing within supramolecular networks. nih.govresearchgate.net

The balance between these different non-covalent interactions is key to the design of functional supramolecular materials based on this compound. By modifying the chemical environment, such as solvent polarity or temperature, it is possible to tune the self-assembly process and control the resulting supramolecular architecture. This responsiveness to external stimuli is a hallmark of supramolecular systems and opens up possibilities for applications in areas such as sensing, drug delivery, and responsive materials.

Interactive Data Tables

Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeMolecular Moiety InvolvedPotential Role in Supramolecular Assembly
Hydrogen Bonding Pyrrole-2,5-dione (Maleimide) ring (carbonyl groups as acceptors)Formation of directional one-, two-, or three-dimensional networks with complementary donor molecules.
π-π Stacking Phenyl ring and Maleimide ringOrganization into columnar or layered structures; influences electronic and photophysical properties.
Hydrophobic Interactions 4-Butylphenyl groupDriving force for aggregation in polar solvents, leading to the formation of micelles, vesicles, or nanofibers.
van der Waals Forces Entire moleculeGeneral intermolecular attraction contributing to the overall stability of the assembled structure.

Table 2: Influence of Substituents on the Properties of N-Aryl Maleimides Relevant to Supramolecular Assembly

N-Aryl SubstituentKey FeatureExpected Influence on Supramolecular Behavior
Phenyl Basic aromatic systemPrimarily driven by π-π stacking and van der Waals forces.
4-Nitrophenyl Electron-withdrawing groupMay alter the electronic nature of the phenyl ring, influencing π-π stacking interactions.
4-Methoxyphenyl Electron-donating groupCan modify the strength and geometry of π-π stacking interactions.
4-Butylphenyl Alkyl chainIntroduces hydrophobic interactions, promoting self-assembly in polar media and influencing molecular packing.

Research Applications in Chemical Biology and Bioconjugation Strategies

Maleimide-Thiol Conjugation: Fundamental Principles and Selectivity

Maleimide-thiol conjugation is a widely utilized bioconjugation method that leverages the high selectivity of electrophilic maleimides for thiol groups. lumiprobe.comwindows.net This reaction is particularly effective for labeling proteins and peptides at cysteine residues. lumiprobe.comwindows.net The process involves a Michael addition reaction, which is efficient under mild conditions and does not produce by-products. researchgate.net

Key reaction conditions for effective maleimide-thiol conjugation include maintaining a pH between 7 and 7.5 and using degassed buffers to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides. lumiprobe.comwindows.netlumiprobe.com For N-aryl maleimides that may have poor aqueous solubility, the use of organic co-solvents like DMSO or DMF is often necessary. lumiprobe.comwindows.net

ParameterRecommended ConditionRationale
pH 7.0 - 7.5Optimal for thiol reactivity and maleimide (B117702) stability.
Temperature 4°C to Room TemperatureMild conditions to preserve biomolecule integrity.
Solvent Degassed aqueous buffer (e.g., PBS, Tris, HEPES) with organic co-solvent (DMSO, DMF) if needed.Prevents thiol oxidation and aids in dissolving reactants.
Reducing Agent TCEP (tris-carboxyethylphosphine)Reduces disulfide bonds to free thiols for conjugation. lumiprobe.comwindows.net

Mechanism and Kinetics of Cysteine Residue Modification in Peptides and Proteins

The modification of cysteine residues by maleimides such as 1-(4-Butyl-phenyl)-pyrrole-2,5-dione is a cornerstone of bioconjugation. The unique nucleophilicity of the cysteine's thiol side chain makes it an ideal target for selective modification. mdpi.com The reaction proceeds via a thio-Michael addition, where the thiol group of the cysteine residue attacks the electrophilic double bond of the maleimide ring. nih.govacs.org

The kinetics of this reaction are generally fast, allowing for efficient labeling of biomolecules. acs.org However, the stability of the resulting thio-succinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to the release of the conjugated molecule. researchgate.net Additionally, the intermediate thio-succinimide can undergo hydrolysis of the maleimide ring, which can be advantageous in preventing the undesirable reversal of the conjugation. mdpi.comresearchgate.netuts.edu.au

Orthogonal Bioconjugation Strategies

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical modifications on a single biomolecule without interference between the different reactions. Maleimide chemistry is a key component of many orthogonal strategies. For instance, the thiol-maleimide reaction can be used in conjunction with other bioorthogonal reactions like aldehyde/ketone condensation or strain-promoted azide-alkyne cycloaddition. nih.gov This allows for the site-specific attachment of multiple different molecules, such as a drug and an imaging agent, to a single protein. nih.gov

Amine-Maleimide Reactions in Bioconjugation

While maleimides are highly selective for thiols, they can also react with primary amines, such as the side chain of lysine residues in proteins. This reaction is generally much slower than the reaction with thiols and is pH-dependent. At higher pH values, the reactivity of amines with maleimides increases. This property can be exploited for specific applications, but it also represents a potential source of non-specific labeling if not carefully controlled.

Strategies for Selective Labeling and Modification of Biomolecules

Achieving selective labeling of biomolecules is crucial for their application in research and medicine. Cysteine is an ideal target for such modifications due to its low natural abundance in proteins. thno.orgnih.gov This allows for site-specific labeling with maleimide-containing reagents. thno.orgnih.gov

To ensure selectivity, it is often necessary to first reduce any existing disulfide bonds within the protein to free up the cysteine thiol groups for reaction. lumiprobe.comwindows.net Reagents like TCEP are commonly used for this purpose. lumiprobe.comwindows.netmdpi.com The reaction conditions, particularly the pH and the ratio of reactants, must be carefully optimized to maximize the efficiency of the conjugation and minimize non-specific reactions. nih.gov

StrategyDescriptionKey Considerations
Site-Directed Mutagenesis Introduction of a cysteine residue at a specific site in a protein.Allows for precise control over the location of the label.
pH Control Performing the reaction at a pH of ~7 to favor thiol reactivity over amine reactivity.Minimizes non-specific labeling of lysine residues.
Reactant Stoichiometry Using an optimized molar ratio of maleimide to thiol. nih.govPrevents waste of reagents and ensures high conjugation efficiency. nih.gov

Exploration of Molecular Interactions with Biological Targets (Mechanistic in vitro studies)

In vitro studies are essential for understanding the molecular interactions between maleimide-conjugated biomolecules and their biological targets. These studies can elucidate the mechanism of action and provide valuable data on the efficacy and stability of the conjugate.

Inhibition Mechanisms of Enzymes through Covalent Adduction (e.g., sulfhydryl groups)

Maleimide-containing compounds can act as irreversible enzyme inhibitors by forming a covalent bond with a sulfhydryl group in the active site of an enzyme. This covalent adduction permanently blocks the enzyme's activity. The specificity of this inhibition is determined by the accessibility of the sulfhydryl group within the enzyme's three-dimensional structure. This mechanism is a powerful tool for studying enzyme function and for the development of targeted therapeutics. acs.org

Computational Modeling of Ligand-Protein Binding (Molecular Docking, MD Simulations)

Computational modeling, encompassing molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to elucidate the binding mechanisms of small molecules like this compound with their protein targets at a molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of these techniques are well-established and have been applied to structurally related N-substituted pyrrole-2,5-dione and N-aryl maleimide derivatives. These analogous studies provide a framework for understanding the potential interactions of the target compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in identifying potential binding sites and estimating the binding affinity. For derivatives of 1H-pyrrole-2,5-dione, molecular docking studies have been successfully employed to explore their interactions with various enzymes. For instance, in studies of related pyrrole (B145914) dione compounds as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), molecular docking has revealed key binding modes. nih.gov These studies often show that the pyrrole-2,5-dione core can form crucial interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. The N-substituted phenyl ring, in the case of this compound, would be expected to engage in hydrophobic and van der Waals interactions within the binding pocket. The 4-butyl group, being a non-polar alkyl chain, would further enhance these hydrophobic interactions, potentially contributing to the binding affinity and selectivity for proteins with corresponding hydrophobic pockets.

The general workflow for such a computational investigation would involve:

Preparation of the Protein and Ligand Structures: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated using homology modeling if an experimental structure is unavailable. The structure of this compound would be built and optimized using computational chemistry software.

Molecular Docking: A docking program would be used to place the ligand into the active site of the protein, generating multiple possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.

Molecular Dynamics Simulations: The most promising docked pose is then subjected to MD simulations. This involves placing the complex in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the atomic motions over time.

Analysis of Results: The trajectory from the MD simulation is analyzed to determine the stability of the complex, identify persistent interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies.

These computational approaches are invaluable for rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds to improve their binding affinity and selectivity. While awaiting specific studies on this compound, the existing research on analogous compounds provides a strong foundation for predicting its behavior at the molecular level.

Structure Reactivity and Structure Function Relationship Studies of 1 4 Butyl Phenyl Pyrrole 2,5 Dione Analogs

Influence of the N-Substituent (e.g., 4-Butyl-phenyl Group) on Maleimide (B117702) Reactivity

The reactivity of the maleimide core, particularly its C=C double bond, is highly susceptible to the nature of the N-substituent. In the case of 1-(4-butyl-phenyl)-pyrrole-2,5-dione, the 4-butylphenyl group modulates the reactivity through a combination of electronic and steric effects.

Electronic Effects on Electrophilicity of the Double Bond

The maleimide double bond is inherently electron-deficient due to the presence of two adjacent electron-withdrawing carbonyl groups. This makes it a good Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles. The N-substituent plays a crucial role in modulating the electrophilicity of this double bond.

The 4-butylphenyl group in this compound influences the electronic properties of the maleimide ring primarily through inductive and resonance effects. The butyl group is an alkyl group, which is known to be electron-donating through induction (+I effect). This effect increases the electron density on the phenyl ring. This increased electron density can then be delocalized into the maleimide ring system through the nitrogen atom.

This electron-donating characteristic of the 4-butylphenyl group is expected to slightly reduce the electrophilicity of the maleimide double bond compared to an unsubstituted N-phenylmaleimide. A higher electron density on the maleimide ring would make it less attractive to nucleophiles. Conversely, N-aryl maleimides with electron-withdrawing substituents exhibit increased reactivity. For example, N-aryl maleimides with halogen substituents show enhanced reactivity towards nucleophilic attack, a phenomenon attributed to the inductive effect of the halogens, which lowers the electron density of the double bond. ucl.ac.be

The Hammett parameter (σ) is a useful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. For a para-alkyl group like butyl, the Hammett constant (σp) is negative, indicating its electron-donating nature. In reactions where a negative charge develops in the transition state, such as the Michael addition of a nucleophile to the maleimide, an electron-donating substituent would be expected to decrease the reaction rate. This is because it would destabilize the developing negative charge.

Steric Hindrance and Conformational Flexibility

The 4-butylphenyl group can also exert steric effects that influence the reactivity of the maleimide. The butyl group, being a moderately bulky alkyl chain, can sterically hinder the approach of nucleophiles to the maleimide double bond. However, due to the para-substitution pattern, this steric hindrance is likely to be less significant than what would be observed with ortho-substituted analogs.

Correlation of Molecular Structure with Polymerization Behavior and Polymer Properties

N-substituted maleimides are known to undergo free-radical polymerization and copolymerization, yielding polymers with high thermal stability. The structure of the N-substituent has a profound impact on the polymerization kinetics and the properties of the resulting polymer.

The 4-butylphenyl group in this compound is expected to influence its polymerization behavior. The electronic effects of the electron-donating butyl group, which slightly reduce the electrophilicity of the double bond, may also affect its reactivity in radical polymerization. The reactivity of a monomer in copolymerization is often described by the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer and 'e' represents its polarity. For N-arylmaleimides, the 'e' value is typically positive, indicating their electron-accepting nature. The electron-donating butyl group might lead to a slightly lower 'e' value for this compound compared to N-phenylmaleimide.

For instance, in the copolymerization of N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl] maleimide (MPMI) with methyl methacrylate (B99206) (MMA), the Q and e values for MPMI were determined to be 0.51 and 2.10, respectively. uctm.edu The reactivity ratios for this system were r(MPMI) = 0.33 and r(MMA) = 0.56. uctm.edu While specific Q-e values for this compound are not available, it is expected to exhibit similar behavior as an electron-accepting monomer in copolymerizations with electron-donating monomers like styrene (B11656).

The steric bulk of the 4-butylphenyl group can also influence the polymerization process. Increased steric hindrance around the double bond can decrease the rate of propagation in free-radical polymerization.

The properties of the resulting polymer, poly(this compound), will also be dictated by the N-substituent. The bulky and relatively non-polar 4-butylphenyl group is expected to increase the free volume of the polymer, which could affect its glass transition temperature (Tg). Generally, the incorporation of bulky side groups tends to increase the Tg of polymers due to restricted chain mobility. N-substituted polymaleimides are known for their high thermal stability, and the presence of the aromatic ring in the substituent contributes to this property. uctm.edu The thermal stability of poly(this compound) is expected to be high, with decomposition temperatures likely above 300°C.

Monomer Systemr1 (Maleimide)r2 (Comonomer)Q1 (Maleimide)e1 (Maleimide)
N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl] maleimide (MPMI) / Methyl Methacrylate (MMA)0.330.560.512.10
N-(4-azodiphenyl)maleimide (ADPMI) / Methyl Methacrylate (MMA)0.160.632.271.92
N-(4-azodiphenyl)maleimide (ADPMI) / Styrene (ST)0.260.250.411.95

This table presents reactivity ratios and Q-e values for related N-aryl maleimide systems to provide a comparative context for the expected behavior of this compound. uctm.eduresearchgate.net

Structure-Mechanism Relationships in Biological Activity (in vitro)

N-substituted maleimides have been investigated for a variety of biological activities, including as enzyme inhibitors and cytotoxic agents. ucl.ac.benih.gov The mechanism of action is often attributed to the covalent modification of cysteine residues in proteins via Michael addition. The electrophilic double bond of the maleimide ring reacts with the nucleophilic thiol group of cysteine, forming a stable thioether linkage.

The structure of the N-substituent is critical in determining the potency and selectivity of the biological activity. In the context of this compound, the 4-butylphenyl group influences its interaction with biological targets. A study on N-substituted maleimide derivatives as selective monoglyceride lipase (B570770) (MGL) inhibitors provides valuable insights. ucl.ac.be In this study, a series of N-(alkylphenyl)maleimides were synthesized and evaluated for their MGL inhibitory activity. The results showed that the alkyl chain length and position on the phenyl ring were important for activity. For instance, N-(4-heptylphenyl)maleimide exhibited an IC50 value of 14.10 µM against MGL. ucl.ac.be This suggests that N-alkylphenylmaleimides, including the butyl analog, can act as enzyme inhibitors.

The mechanism of cytotoxicity of maleimide derivatives is often linked to their ability to induce apoptosis. nih.gov The covalent modification of critical cysteine residues in proteins involved in cell signaling and survival pathways can trigger the apoptotic cascade. The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential. nih.gov

CompoundTargetIC50 (µM)
N-(4-Heptylphenyl)maleimideMonoglyceride Lipase (MGL)14.10
N-(4-Fluorophenyl)maleimideMonoglyceride Lipase (MGL)5.18
N-(4-Bromophenyl)maleimideMonoglyceride Lipase (MGL)4.37
N-(4-Iodophenyl)maleimideMonoglyceride Lipase (MGL)4.34

This table shows the in vitro inhibitory activity of some N-aryl maleimide analogs against monoglyceride lipase, highlighting the influence of the para-substituent on the phenyl ring. ucl.ac.be

Q & A

Q. How can researchers ensure compliance with safety and waste-management protocols during synthesis?

  • Methodological Answer :
  • Green chemistry metrics : Calculate E-factor (waste per product mass) and substitute hazardous solvents (e.g., replace DMF with cyclopentyl methyl ether).
  • CAS database guidelines : Follow hazard codes (e.g., GHS07 for irritants) and disposal regulations .

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